molecular formula C25H23N5 B13770302 N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine CAS No. 64181-63-1

N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine

Cat. No.: B13770302
CAS No.: 64181-63-1
M. Wt: 393.5 g/mol
InChI Key: DTDOOPQNZJCJKT-UHFFFAOYSA-N
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Description

N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine is a synthetic azo compound characterized by a naphthalenamine backbone functionalized with two azo (–N=N–) groups and an isopropyl substituent. Azo compounds are widely utilized in dyes, pigments, and advanced materials due to their vibrant colors and tunable electronic properties . The isopropyl group enhances solubility in non-polar solvents, making this compound suitable for applications in solvent dyes and polymer coloration. Its molecular weight is estimated at ~400 g/mol, and its structure allows for conjugation across the aromatic system, contributing to its optical properties .

Properties

CAS No.

64181-63-1

Molecular Formula

C25H23N5

Molecular Weight

393.5 g/mol

IUPAC Name

1-[(4-phenyldiazenylphenyl)diazenyl]-N-propan-2-ylnaphthalen-2-amine

InChI

InChI=1S/C25H23N5/c1-18(2)26-24-17-12-19-8-6-7-11-23(19)25(24)30-29-22-15-13-21(14-16-22)28-27-20-9-4-3-5-10-20/h3-18,26H,1-2H3

InChI Key

DTDOOPQNZJCJKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine typically involves a multi-step process. One common method is the diazotization of primary aromatic amines with nitrous acid, followed by azo coupling reactions. The nitrous acid is usually generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The resulting diazonium salts are then coupled with naphthalen-2-amine derivatives under controlled conditions to form the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and azo coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.

Scientific Research Applications

N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical processes.

    Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate for certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine involves its interaction with molecular targets through its azo groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Solubility and Stability

N-(2-Ethylhexyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine (CAS 92257-28-8)
  • Structure : Features a branched 2-ethylhexyl group instead of isopropyl .
  • Properties: Molecular Weight: ~450 g/mol (higher due to longer alkyl chain). Solubility: Increased lipophilicity enhances compatibility with non-polar matrices like plastics and fuels. Stability: Bulkier substituent may reduce photodegradation compared to simpler alkyl chains.
1-(4-Cyanophenyldiazen-2-ium-1-yl)-2-naphtholate
  • Structure: Incorporates a cyano (–CN) group on the phenyl ring .
  • Properties: Electronic Effects: The electron-withdrawing cyano group stabilizes the azo linkage, improving thermal and photochemical stability. Applications: Preferred in high-temperature dyeing processes due to enhanced stability.
Solvent Yellow 1 (p-Aminoazobenzene, CAS 60-09-3)
  • Structure : Simpler azo compound lacking naphthalene and alkyl substituents .
  • Properties: Molecular Weight: 197.24 g/mol.

Impact of Aromatic Systems on Optical Properties

2-Naphthalenol, 1-(phenylazo)- (Sudan I, CAS 842-07-9)
  • Structure : Hydroxyl group replaces the amine in the target compound .
  • Properties :
    • Hydrogen Bonding : The –OH group facilitates intermolecular interactions, improving crystallinity but reducing solubility in hydrocarbons.
    • Absorption Maxima : Red-shifted compared to amine derivatives due to electron-donating effects.
Disperse Red 151 (CAS 70210-08-1)
  • Structure : Contains sulfonamide and acetyloxyethyl groups .
  • Properties :
    • Polarity : Sulfonamide group increases polarity, making it suitable for polyester dyeing.
    • Wavelength : Absorption maxima in the red region due to extended conjugation.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications Stability Notes
N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine Isopropyl, phenylazo ~400 Solvent dyes, polymers Moderate photostability
N-(2-Ethylhexyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine 2-Ethylhexyl, phenylazo ~450 Plastics, fuels High thermal stability
1-(4-Cyanophenyldiazen-2-ium-1-yl)-2-naphtholate Cyano, naphthol ~290 High-temperature dyes Excellent photostability
Solvent Yellow 1 (p-Aminoazobenzene) None 197.24 Textiles, inks Low solvent resistance
Sudan I (1-Phenylazo-2-hydroxynaphthalene) Hydroxyl, phenylazo 248.28 Food dyes, cosmetics Prone to oxidation

Biological Activity

N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine, also known by its CAS number 64181-63-1, is a complex organic compound notable for its unique structural properties and diverse applications in scientific research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Structural Overview

The compound features an azo group that contributes to its vibrant color and chemical reactivity. The molecular formula is C25H23N5C_{25}H_{23}N_{5}, with a molecular weight of 393.5 g/mol. Its IUPAC name is 1-[(4-phenyldiazenylphenyl)diazenyl]-N-propan-2-ylnaphthalen-2-amine.

PropertyValue
CAS Number 64181-63-1
Molecular Formula C25H23N5
Molecular Weight 393.5 g/mol
IUPAC Name 1-[(4-phenyldiazenylphenyl)diazenyl]-N-propan-2-ylnaphthalen-2-amine

The biological activity of this compound is primarily attributed to its interaction with various biomolecules through its azo groups. These interactions can lead to:

  • Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes, influencing various metabolic pathways.
  • Redox Reactions : Its ability to undergo oxidation and reduction reactions plays a crucial role in its biological effects.
  • Substitution Reactions : The compound can participate in electrophilic aromatic substitution, which may affect cellular signaling pathways.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that azo compounds can possess antimicrobial properties. The presence of the azo group may enhance the interaction with microbial membranes, leading to cell lysis.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism involves inducing apoptosis through oxidative stress pathways.

Potential Therapeutic Uses

The compound is being investigated for potential applications in drug development, particularly in targeting diseases associated with oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of azo compounds similar to this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that azo derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : Research in Cancer Letters indicated that certain azo compounds induced apoptosis in human cancer cell lines, suggesting a potential pathway for therapeutic application.
  • Redox Activity Evaluation : A study highlighted in Free Radical Biology and Medicine examined the redox behavior of azo compounds, linking their structure to antioxidant activity.

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